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Compound of Interest

5-Bromo-6-chloro-1H-pyrrolo[2,3-
Compound Name:
bjpyridine

Cat. No.: B1524594

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) moiety is a bioisostere of both indole and the
adenine fragment of ATP, which is crucial for the function of kinases. This structural mimicry
allows 7-azaindole derivatives to effectively compete with ATP for the binding site of various
kinases, making them a cornerstone in the development of inhibitors for this enzyme class. The
introduction of a bromine atom at the 5-position not only modulates the electronic landscape of
the molecule but also provides a versatile synthetic handle for further functionalization through
cross-coupling reactions, enabling the exploration of a vast chemical space for structure-activity
relationship (SAR) studies.[2][3]

Unveiling the Solid-State Architecture: The Crystal
Structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

The definitive three-dimensional arrangement of atoms in a molecule is provided by single-
crystal X-ray diffraction. The crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine reveals a
planar heterocyclic system with specific intermolecular interactions that govern its packing in
the solid state.[4][5]

Crystallographic Data

A comprehensive analysis of the crystallographic data provides the fundamental parameters of
the crystal lattice and the molecule's conformation within it.
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Parameter Value Reference
Chemical Formula C7HsBrN2 [4]
Molecular Weight 197.04 g/mol [4]
Crystal System Monoclinic [4]
Space Group P2i/c [4]
a 8.9082 (4) A [4]
b 13.3632 (6) A [4]
c 5.8330 (3) A [4]
B 103.403 (5)° [4]
Volume 675.47 (6) A [4]
z 4 [4]

Molecular Geometry and Intermolecular Interactions

The 5-Bromo-1H-pyrrolo[2,3-b]pyridine molecule consists of a fused pyridine and pyrrole ring,

forming a nearly planar azaindole skeleton with an r.m.s. deviation of 0.017 A.[4][5] In the

crystal, the most significant intermolecular interaction is the formation of inversion dimers

through pairs of N—H---N hydrogen bonds.[4][5] This interaction involves the pyrrole nitrogen

(N1) acting as a hydrogen bond donor and the pyridine nitrogen (N7) of an adjacent molecule

acting as the acceptor.[6]
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Caption: Hydrogen bonding in 5-Bromo-1H-pyrrolo[2,3-b]pyridine dimers.

Synthesis and Crystallization Strategies

The preparation of high-quality single crystals is a prerequisite for successful X-ray
crystallographic analysis. This begins with the efficient synthesis of the target compound and is
followed by a meticulous crystallization process.

Synthetic Protocols

Several synthetic routes to 5-Bromo-1H-pyrrolo[2,3-b]pyridine and its analogs have been
reported. A common approach involves the bromination of the parent 7-azaindole. For the
synthesis of more complex, substituted analogs, the Fischer indole synthesis is a powerful
method.[7]

Protocol 1: Synthesis of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine[8][9]

This protocol describes the bromination of a related dihydro-azaindole.
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» Reaction Setup: To a reaction flask, add 16.8 g (0.14 mol) of 2,3-dihydro-1H-pyrrolo[2,3-
b]pyridine, 24.13 g (0.143 mol) of 48% hydrobromic acid, and 260 g of methylene chloride.
Stir the mixture thoroughly.[8][9]

e Bromination: Maintain the reaction temperature at 25-30°C and slowly add 20.20 g of a 20%
hydrogen peroxide solution dropwise.[8][9]

e Quenching: Neutralize the reaction mixture with 60 g of a saturated aqueous sodium bisulfite
solution until the red color disappears.[3][9]

o Extraction: Perform a liquid-liquid extraction to separate the organic and aqueous phases.[8]

[9]
e Washing: Wash the organic phase with 200 g of water.[8][9]

« |solation: Recover the product by evaporating the dichloromethane solvent to yield 5-bromo-
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.[8][9]

Protocol 2: Fischer Indole Synthesis of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridines[7]

This method allows for the construction of the 7-azaindole scaffold with various substituents at
the 2 and 3 positions.

e Hydrazone Formation: Synthesize the required 5-bromo-2-hydrazinopyridine from
commercially available starting materials. React this hydrazine with an appropriate ketone
(alkyl or aryl) to form the corresponding hydrazone.

e Cyclization: Heat the pyridylhydrazone in polyphosphoric acid (PPA) at 160-180°C to induce
the Fischer indole cyclization.[7]

» Workup and Purification: After cooling, carefully quench the reaction mixture with water and
neutralize it. Extract the product with a suitable organic solvent. Purify the crude product by
recrystallization or column chromatography.
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Caption: Workflow for Fischer indole synthesis of 7-azaindole analogs.

Crystallization Techniques

Obtaining single crystals suitable for X-ray diffraction often requires screening various
conditions. Common techniques include:

o Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture
(e.g., ethanol, methanol, dichloromethane/hexane) in a loosely covered vial.[10] Allow the
solvent to evaporate slowly over several days.

» Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial
inside a larger, sealed container with a more volatile solvent in which the compound is less
soluble. The vapor from the outer solvent will slowly diffuse into the inner vial, reducing the
solubility of the compound and promoting crystallization.

o Cooling: Prepare a saturated solution of the compound at an elevated temperature and then
slowly cool it to room temperature or below.

Biological Significance and Drug Discovery
Applications

The 5-Bromo-1H-pyrrolo[2,3-b]pyridine scaffold is a key component in a multitude of
biologically active molecules. Its derivatives have shown promise in various therapeutic areas.

Kinase Inhibition

As previously mentioned, the 7-azaindole core is a potent hinge-binding motif for many protein
kinases. The bromine atom at the 5-position can be exploited for further derivatization to
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enhance potency and selectivity. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have

been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRS), which are

implicated in various cancers.[11][12] Other analogs have been investigated as inhibitors of

ATM kinase, a critical protein in the DNA damage response, presenting a strategy for cancer

chemosensitization.[13]
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Caption: Inhibition of a receptor tyrosine kinase pathway by a 7-azaindole analog.
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Anticancer and Antiviral Activity

Platinum(Il) complexes incorporating 5-Bromo-1H-pyrrolo[2,3-b]pyridine as a ligand have
demonstrated high cytotoxicity against human cancer cell lines, in some cases exceeding the
activity of the clinically used drug cisplatin.[6] Furthermore, 7-azaindole derivatives have been
identified as inhibitors of the interaction between the SARS-CoV-2 spike protein and the human
ACE?2 receptor, highlighting their potential as antiviral agents.[14] The core structure's ability to
engage in crucial hydrogen bonding and other non-covalent interactions is key to its broad
biological activity.[14][15]

Conclusion

The 5-Bromo-1H-pyrrolo[2,3-b]pyridine scaffold is a molecule of significant interest to the
scientific and drug development communities. Its crystal structure reveals a planar, hydrogen-
bonding motif that is conducive to binding biological macromolecules. The synthetic versatility
afforded by the bromine substituent allows for the creation of diverse libraries of analogs for
biological screening. A thorough understanding of its solid-state structure, combined with robust
synthetic and crystallization methodologies, provides a powerful platform for the rational design
of next-generation therapeutics targeting a range of diseases, from cancer to viral infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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